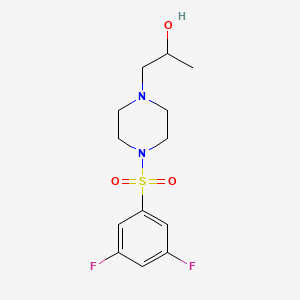
1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol” has a molecular formula of C13H18F2N2O3S and a molecular weight of 320.35 . It is also known by other synonyms such as “1-[4-(2,5-difluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol” and "AKOS024529540" .
Molecular Structure Analysis
The InChI string of the compound is “InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-4-6-17(7-5-16)21(19,20)13-8-11(14)2-3-12(13)15/h2-3,8,10,18H,4-7,9H2,1H3” and the Canonical SMILES is "CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O" . These strings provide a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound also has four rotatable bonds . The topological polar surface area is 69.2 Ų . The compound has a complexity of 435 .Scientific Research Applications
Environmental Impacts and Degradation
Polyfluoroalkyl chemicals, due to their persistent and bioaccumulative nature, have raised environmental concerns. Research has explored their microbial degradation in the environment, highlighting the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic and sulfonic acids, which are toxic and regulated due to their persistence and ubiquity. Understanding the biodegradation pathways, half-lives, and potential for defluorination of these compounds is crucial for evaluating their environmental fate and impacts (Liu & Avendaño, 2013).
Therapeutic Applications
Piperazine derivatives are significant in medicinal chemistry, showing a wide range of therapeutic uses including antipsychotic, anti-inflammatory, and anticancer activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Piperazines serve as a versatile scaffold for drug discovery, suggesting potential pharmacological applications for compounds such as 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol in various diseases (Rathi et al., 2016).
Antibacterial and Antimicrobial Activity
Sulfonamide compounds, including those with piperazine structures, have been explored for their antibacterial and antimicrobial efficacy. These compounds are part of a class of synthetic antibiotics used against bacterial infections and have been incorporated into many clinically used drugs. Their broad spectrum of activity suggests that derivatives of this compound could potentially possess antibacterial or antimicrobial properties, contributing to the development of new therapeutic agents (Gulcin & Taslimi, 2018).
Properties
IUPAC Name |
1-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-2-4-17(5-3-16)21(19,20)13-7-11(14)6-12(15)8-13/h6-8,10,18H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJIDEOQQLHOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)

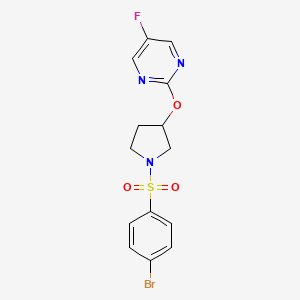
![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
![3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358817.png)
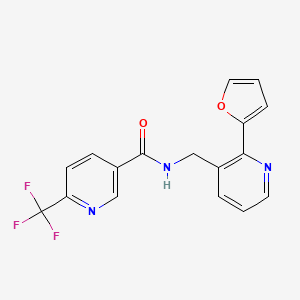

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2358822.png)
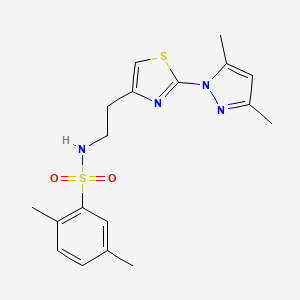


![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)
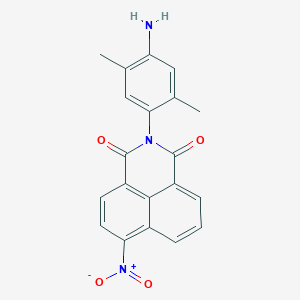
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
